molecular formula C9H9BrO2S B6186126 3-(bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione CAS No. 2624142-36-3

3-(bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Cat. No.: B6186126
CAS No.: 2624142-36-3
M. Wt: 261.1
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Description

3-(Bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is an organosulfur compound featuring a benzothiophene core with a bromomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves the bromination of 2,3-dihydro-1lambda6-benzothiophene-1,1-dione. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS selectively brominates the methyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux.

Major Products:

    Substitution: Formation of azido derivatives, thiol derivatives, or ether derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

3-(Bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting sulfur-containing functional groups.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a bioactive compound.

Mechanism of Action

The mechanism by which 3-(bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. The compound’s reactivity is influenced by the electron-withdrawing effects of the sulfone group, which stabilizes the transition state and facilitates the reaction.

Comparison with Similar Compounds

    3-(Chloromethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Methyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione: Lacks the halogen substituent, resulting in different reactivity.

    2,3-Dihydro-1lambda6-benzothiophene-1,1-dione: Parent compound without any substituents on the benzothiophene ring.

Uniqueness: 3-(Bromomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is unique due to the presence of the bromomethyl group, which imparts distinct reactivity patterns compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions, which is advantageous in synthetic applications.

Properties

CAS No.

2624142-36-3

Molecular Formula

C9H9BrO2S

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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